虎杖苷 H

描述

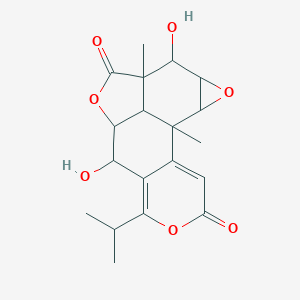

虎酰基五味子素 H 是一种从五味子 (Schisandra chinensis) 果实中分离得到的木脂素。该化合物因其潜在的治疗特性而备受关注,特别是在预防和治疗肝癌方面。 虎酰基五味子素 H 作为一种单功能诱导剂,可通过 NF-E2 相关因子 2 (Nrf2) - 抗氧化反应元件 (ARE) 途径特异性上调 II 期解毒酶 .

科学研究应用

化学

在化学领域,虎酰基五味子素 H 因其独特的结构特性以及作为合成其他生物活性化合物的先驱体而受到研究。

生物学

在生物学上,虎酰基五味子素 H 因其诱导醌还原酶活性的能力而具有重要意义,该酶在细胞的解毒过程中发挥作用 .

医学

在医学上,虎酰基五味子素 H 因其在癌症预防,特别是肝癌方面的潜力而受到研究,这是因为它可以通过 Nrf2-ARE 途径上调解毒酶 .

工业

在工业领域,虎酰基五味子素 H 用于开发天然保健品和补充剂,利用其抗氧化特性。

作用机制

虎酰基五味子素 H 主要通过 Nrf2-ARE 途径发挥作用。它激活 Nrf2,这是一种转录因子,可与 II 期解毒酶(如 NAD(P)H 醌还原酶 1 (NQO1))启动子区域的 ARE 结合。 这种激活导致这些酶的上调,增强细胞解毒有害物质的能力 .

生化分析

Biochemical Properties

Tigloylgomisin H interacts with the enzyme quinone reductase (QR), a key player in biochemical reactions . The nature of this interaction involves the induction of QR activity, which is crucial for the detoxification process .

Cellular Effects

In Hepa1c1c7 mouse hepatocarcinoma cells, Tigloylgomisin H influences cell function by inducing QR activity . This induction can modulate cell signaling pathways and gene expression, potentially impacting cellular metabolism .

Molecular Mechanism

Tigloylgomisin H exerts its effects at the molecular level by specifically upregulating phase II detoxification enzyme NQO1 through the NF-E2-related factor 2 (Nrf2)-ARE pathway . This mechanism involves binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, Tigloylgomisin H has shown stability when stored at the recommended temperature . Its long-term effects on cellular function have been observed in in vitro studies, particularly in its ability to induce QR activity .

Metabolic Pathways

Tigloylgomisin H is involved in the Nrf2-ARE pathway, a critical metabolic pathway . It interacts with the enzyme NQO1, a key player in this pathway

准备方法

合成路线和反应条件

虎酰基五味子素 H 的合成涉及多个步骤,从天然存在的先驱体开始。一种常见的方法包括五味子素 H 与虎杖酸的酯化反应。该反应通常需要硫酸等催化剂,并在回流条件下进行,以确保酯化反应完全进行。

工业生产方法

虎酰基五味子素 H 的工业生产通常涉及从五味子果实中提取,然后进行柱层析等纯化工艺。 提取过程可以使用乙醇或甲醇等溶剂来分离木脂素化合物,然后进一步纯化以获得纯形式的虎酰基五味子素 H .

化学反应分析

反应类型

虎酰基五味子素 H 会发生各种化学反应,包括:

氧化: 该反应可以通过高锰酸钾或过氧化氢等氧化剂促进。

还原: 还原反应可能涉及硼氢化钠或氢化铝锂等试剂。

取代: 亲核取代反应可能会发生,尤其是在酯官能团处。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 水性条件下的氢氧根离子等亲核试剂。

主要形成的产物

氧化: 虎酰基五味子素 H 的氧化衍生物。

还原: 酯基的还原形式,可能导致醇衍生物。

取代: 取代的酯或其他官能化的衍生物。

相似化合物的比较

类似化合物

- 五味子素 A

- 五味子素 N

- 五味子醇 B

独特性

虎酰基五味子素 H 在这些化合物中是独一无二的,因为它具有特异性诱导醌还原酶活性的能力,并且能够有效激活 Nrf2-ARE 途径。 虽然五味子中的其他木脂素也表现出生物活性,但虎酰基五味子素 H 的特定分子相互作用和途径使其在癌症预防和解毒研究中特别有价值 .

属性

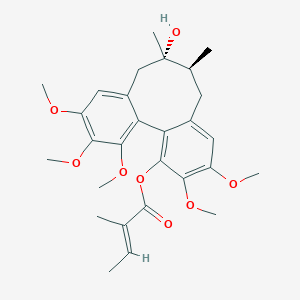

IUPAC Name |

[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAUXCVJDYCLRS-QEEHVONISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66069-55-4 | |

| Record name | Tigloylgomisin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLOYLGOMISIN H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tigloylgomisin H and where is it found?

A1: Tigloylgomisin H (TGH) is a dibenzocyclooctadiene lignan primarily found in the fruits of the Schisandra chinensis plant [, , , , , , ]. This plant, also known as Omija, has a long history of use in traditional Chinese medicine [, , ].

Q2: What are the reported biological activities of Tigloylgomisin H?

A2: Research suggests that TGH exhibits various biological activities, including antioxidant [, ], antiproliferative [, ], and potential cancer-preventive properties, particularly in liver cancer models [].

Q3: How does Tigloylgomisin H exert its potential cancer-preventive effects?

A3: TGH has been shown to induce the phase II detoxification enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in hepatocarcinoma cells []. This induction occurs through the nuclear accumulation of NF-E2-related factor 2 (Nrf2) and subsequent activation of the antioxidant response element (ARE) pathway, a key regulator of detoxification enzymes [].

Q4: Can Tigloylgomisin H induce NQO1 activity in cells lacking the aryl hydrocarbon receptor (Arnt)?

A4: Yes, TGH induced QR activity in both wild-type and Arnt-deficient BPrc1 mouse hepatocarcinoma cells, indicating that its mechanism of action does not rely on the presence of a functional Arnt [].

Q5: Has Tigloylgomisin H's ability to induce ARE-mediated gene expression been observed in human cells?

A5: Yes, TGH significantly activated ARE-mediated gene expression in HepG2 human hepatocarcinoma cells, demonstrating its potential relevance for human health [].

Q6: How is Tigloylgomisin H usually extracted and isolated from Schisandra chinensis?

A6: TGH is typically isolated from the fruits or seeds of S. chinensis using a multi-step process. This often involves extraction with petroleum ether, followed by methanol extraction and fractionation using techniques like column chromatography and semi-preparative high-performance liquid chromatography (HPLC) [, ].

Q7: What analytical methods are used to identify and quantify Tigloylgomisin H?

A7: Several analytical techniques are employed for TGH analysis, including:

- Gas chromatography-mass spectrometry (GC/MS): This method allows for the separation and identification of TGH based on its retention time and mass spectrum [, ].

- High-performance liquid chromatography (HPLC): Coupled with detectors like photodiode array detection (PAD) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), HPLC enables the separation, identification, and quantification of TGH in complex mixtures, including plant extracts and biological samples [, , , ].

- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry: This method provides enhanced resolution and sensitivity compared to traditional HPLC, allowing for the analysis of TGH and other lignans in complex matrices [].

Q8: What are the challenges associated with analyzing Tigloylgomisin H and other lignans?

A8: One of the main challenges is the presence of isomeric dibenzocyclooctadiene lignans in Schisandra chinensis, which can complicate structural identification []. Advanced analytical techniques like HPLC-PAD-ESI-MS/MS are often required to differentiate between these isomers [].

Q9: Has the pharmacokinetics of Tigloylgomisin H been investigated?

A9: While the pharmacokinetics of the hexane-soluble extract of S. chinensis containing TGH has been studied in rats [], specific data on the absorption, distribution, metabolism, and excretion of TGH itself is limited in the provided research.

Q10: How does the content of Tigloylgomisin H vary in different parts of the Schisandra chinensis plant?

A10: Research suggests that the highest concentration of TGH and other lignans is found in the seeds, followed by the flowers, leaves, pulp, and stems []. This highlights the importance of considering the specific plant part used for extraction and potential applications.

Q11: Can fermentation affect the content of Tigloylgomisin H in Omija beverages?

A11: Yes, fermentation can significantly impact TGH content. Studies show that fermentation of Omija with white sugar for 12 months led to a 2.6-fold increase in total lignan content, including TGH [].

Q12: Does the type of sugar used in fermentation affect the lignan content in Omija beverages?

A12: Yes, the type of sugar used for fermentation can influence the final lignan content. Omija fermented with oligosaccharide/white sugar showed higher total lignan content compared to those fermented with white sugar or brown sugar alone [].

Q13: Are there any studies investigating the use of polymeric resins for enhancing Tigloylgomisin H production in plant cell cultures?

A13: Yes, research has explored the use of polymeric resins like Amberlite XAD-2 (polystyrene-based) and Amberlite XAD-7 (polyacrylate-based) for enhancing lignan production in S. chinensis cell cultures []. The results suggest that these resins can adsorb and potentially increase the biosynthesis of certain lignans, including deoxyschizandrin and wuweizisu C []. Further research is needed to optimize this approach for TGH production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)